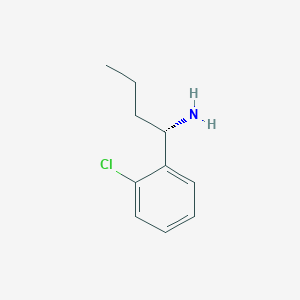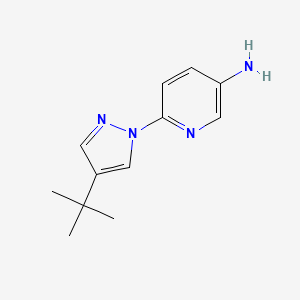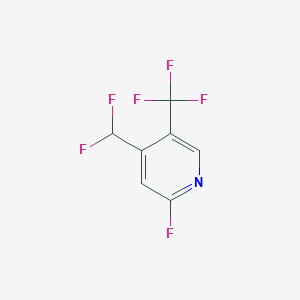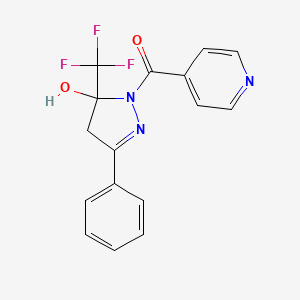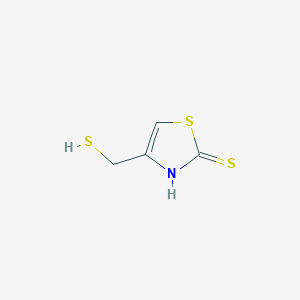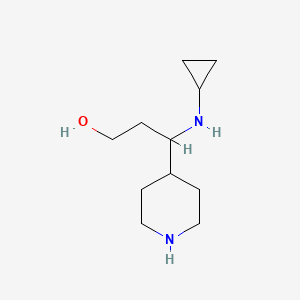
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a reduction process.
Formation of the piperidinyl intermediate: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling reaction: The cyclopropylamine and piperidinyl intermediates can be coupled using a suitable linker, such as a propanol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield cyclopropyl ketone derivatives, while substitution could yield various alkylated or acylated products.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: As a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-2-ol: A similar compound with a different hydroxyl group position.
3-(Cyclopropylamino)-3-(piperidin-4-yl)butan-1-ol: A similar compound with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is unique due to its specific combination of cyclopropyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
3-(cyclopropylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-5-11(13-10-1-2-10)9-3-6-12-7-4-9/h9-14H,1-8H2 |
InChIキー |
SQJATPZHFOMYAA-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CCO)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
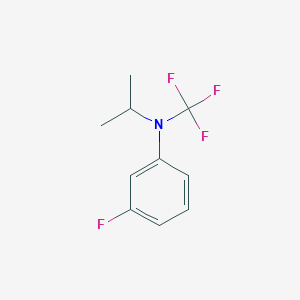
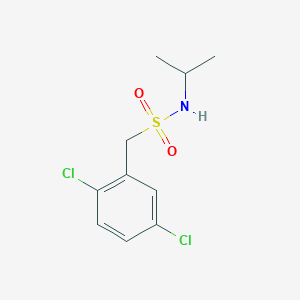
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
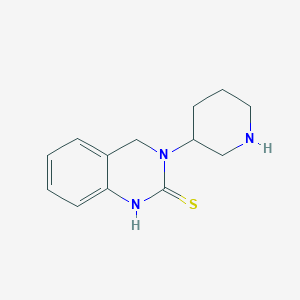
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
